molecular formula C17H14N4O3S2 B244244 N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

货号 B244244
分子量: 386.5 g/mol
InChI 键: FEOZTNDHWKHNTJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MBX-8025, is a novel drug candidate that has gained significant attention due to its potential therapeutic applications. MBX-8025 belongs to the class of selective peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to have beneficial effects on lipid metabolism and inflammation.

作用机制

N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its effects through activation of PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. PPARδ activation has been shown to increase fatty acid oxidation, reduce triglyceride synthesis, and improve insulin sensitivity. N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to be a selective PPARδ agonist, with minimal activity on PPARα and PPARγ.
Biochemical and Physiological Effects:
N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects, including:
1. Increase in fatty acid oxidation: N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to increase fatty acid oxidation in liver and skeletal muscle, leading to a reduction in hepatic steatosis and improved insulin sensitivity.
2. Reduction in triglyceride synthesis: N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to reduce the synthesis of triglycerides in liver, leading to a reduction in hepatic steatosis.
3. Improvement in glucose homeostasis: N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to improve glucose homeostasis by increasing insulin sensitivity and glucose uptake in skeletal muscle.

实验室实验的优点和局限性

N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages and limitations for lab experiments. Advantages include its selective activation of PPARδ, which allows for targeted effects on lipid metabolism and inflammation. Limitations include its limited solubility in water and the need for specialized equipment for its synthesis and analysis.

未来方向

For research on N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide include:
1. Evaluation of its safety and efficacy in clinical trials for the treatment of dyslipidemia, NAFLD, and T2DM.
2. Investigation of its effects on other metabolic pathways, such as mitochondrial function and oxidative stress.
3. Development of more efficient synthesis methods for N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its analogs.
4. Investigation of its effects on other diseases, such as cancer and neurodegenerative disorders.
In conclusion, N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a novel drug candidate that has shown promising results in preclinical studies for the treatment of dyslipidemia, NAFLD, and T2DM. Its selective activation of PPARδ allows for targeted effects on lipid metabolism and inflammation. Future research on N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide will provide valuable insights into its potential therapeutic applications in various diseases.

合成方法

The synthesis of N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, including the preparation of 5-methyl-2,1,3-benzothiadiazol-4-amine, which is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to form the desired product. The synthesis method has been described in detail in a patent application filed by Metabolex, Inc. (US 2013/0319830 A1).

科学研究应用

N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes mellitus (T2DM). In preclinical studies, N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to improve lipid profiles, reduce hepatic steatosis, and improve glucose homeostasis. Clinical trials are currently underway to evaluate the safety and efficacy of N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in patients with NAFLD and T2DM.

属性

分子式

C17H14N4O3S2

分子量

386.5 g/mol

IUPAC 名称

N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C17H14N4O3S2/c1-9-2-4-11-15(21-26-20-11)14(9)18-17(25)19-16(22)10-3-5-12-13(8-10)24-7-6-23-12/h2-5,8H,6-7H2,1H3,(H2,18,19,22,25)

InChI 键

FEOZTNDHWKHNTJ-UHFFFAOYSA-N

SMILES

CC1=C(C2=NSN=C2C=C1)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4

规范 SMILES

CC1=C(C2=NSN=C2C=C1)NC(=S)NC(=O)C3=CC4=C(C=C3)OCCO4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。